(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

Chiral pool synthesis Enantiomeric purity Diazotization stereochemistry

(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid [CAS 179090-36-9, MFCD03427676] is an enantiomerically defined, non-proteinogenic α-bromo acid derivative featuring a C5-phthalimido protecting group. The compound belongs to the class of chiral N-phthaloyl-α-halo acids and serves as a key synthetic intermediate in the preparation of mercaptoacyl matrix metalloproteinase (MMP) inhibitors via nucleophilic displacement of the C2 bromide with sulfur nucleophiles.

Molecular Formula C13H12BrNO4
Molecular Weight 326.14 g/mol
Cat. No. B13982186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Molecular FormulaC13H12BrNO4
Molecular Weight326.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br
InChIInChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19)
InChIKeyFCGBPUWRRBLODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Overview for (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic Acid (CAS 179090-36-9)


(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid [CAS 179090-36-9, MFCD03427676] is an enantiomerically defined, non-proteinogenic α-bromo acid derivative featuring a C5-phthalimido protecting group. The compound belongs to the class of chiral N-phthaloyl-α-halo acids and serves as a key synthetic intermediate in the preparation of mercaptoacyl matrix metalloproteinase (MMP) inhibitors via nucleophilic displacement of the C2 bromide with sulfur nucleophiles [1]. The (R)-configuration is predetermined by the starting (R)-ornithine via a chirality-pool diazotization process, eliminating the need for chiral resolution . Commercial specifications report NLT 98% chemical purity (HPLC) and enantiomeric excess values of 95% ee to 98% ee .

Why (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic Acid Cannot Be Replaced by In-Class Analogs


Substituting this (R)-enantiomer with the racemic compound, the (S)-enantiomer, the non-brominated 5-phthalimidopentanoic acid, or simple 2-bromovaleric acid fundamentally alters downstream stereochemical outcomes and reactivity pathways. The (S)-enantiomer (CAS 179090-37-0) yields MMP inhibitor diastereomers with divergent inhibitory potency and selectivity; chiral MMP inhibitors derived from this scaffold exhibit enantiomer-dependent pharmacological activity [1] [2]. The non-brominated analog (5-phthalimidopentanoic acid, CAS 1147-76-8) lacks the electrophilic C2 bromide required for the key SN2 displacement with potassium thiobenzoate, rendering the mercaptoacyl-MMP inhibitor synthetic route inoperative [1]. Simple 2-bromovaleric acid (CAS 584-93-0) lacks the phthalimido-masked amine at C5, eliminating the orthogonal functionalization handle needed for subsequent deprotection and elaboration to peptidomimetic structures . The following sections provide the quantitative evidence substantiating why only the (R)-2-bromo-5-phthalimido derivative meets the stereochemical, reactivity, and supply-chain requirements for MMP inhibitor programs.

Quantitative Differentiation Evidence: (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic Acid vs. Closest Comparators


Absolute Stereochemical Configuration Preserved via Chiral-Pool Synthesis (R-Enantiomer vs. Racemic Mixture and S-Enantiomer)

The (R)-enantiomer is synthesized directly from (R)-ornithine via a diazotization process that retains the C2 stereochemistry without racemization . This contrasts with the racemic mixture, which is prepared by direct α-bromination of 5-phthalimidopentanoic acid—a route that yields equal amounts of R and S enantiomers and requires subsequent chiral resolution [1] [2]. The commercial (R)-product is specified at 95% ee to 98% ee, with the S-enantiomer (CAS 179090-37-0) being separately available from (S)-ornithine for comparative stereochemical studies . In the subsequent formation of 2-benzoylsulfanyl-5-phthalimidopentanoic acid, the (S)-2-bromo intermediate reacts with potassium thiobenzoate in DMF to yield the corresponding (R)-2-benzoylsulfanyl product with 68% isolated yield via SN2 inversion; the stereochemistry of the MMP inhibitor end-product is therefore directly determined by the enantiomeric identity of the starting bromo acid [1] [3].

Chiral pool synthesis Enantiomeric purity Diazotization stereochemistry

Reactivity Differentiation: C2 Bromide as Leaving Group for SN2 Displacement vs. Non-Brominated Analog

The C2 bromine atom enables a high-yielding, stereospecific SN2 reaction with potassium thiobenzoate to install the mercaptoacyl zinc-binding moiety essential for MMP inhibition [1]. In contrast, 5-phthalimidopentanoic acid (CAS 1147-76-8, MW 247.25 g/mol, achiral) lacks any electrophilic substituent at the C2 position and therefore cannot undergo this key C–S bond-forming transformation [2] [3]. The conversion of (R)-2-bromo-5-phthalimidopentanoic acid to (S)-2-benzoylsulfanyl-5-phthalimidopentanoic acid proceeds with inversion of configuration at C2 in 68% isolated yield after purification, confirming the bromide as a competent leaving group in the presence of the phthalimido and carboxylic acid functionalities [1] [2].

Nucleophilic substitution Synthetic handle Thioester formation

Process Scalability: Multi-Kilogram One-Pot Synthesis with Documented Yield Data

The Bunegar et al. (1998) process development report demonstrates that (R)-2-bromo-5-phthalimidopentanoic acid is produced at a 500 g starting-material scale (R-ornithine) in a single-flask operation, with acetic acid as an antifoaming agent and an extractive workup that reduces operator exposure to corrosive diazonium reaction mixtures . The analogous S-enantiomer preparation at identical scale (500 g S-ornithine, 2.97 mol) yielded 515.2 g crude product (53% yield, ca. 70% purity) and 425 g after toluene recrystallization (68% recovery from crude, 36% overall from ornithine) [2]. This contrasts with the original racemic synthesis of Gaudry and Berlinguet (1950), which was conducted at milligram-to-gram laboratory scale via electrophilic bromination and never demonstrated process scalability [1].

Scale-up Process chemistry GMP intermediate supply

Functional Group Orthogonality: Dual Synthetic Handles (C2-Br and C5-NPhth) vs. De-Functionalized Comparator 2-Bromovaleric Acid

The compound possesses two orthogonally reactive functional groups: the C2 bromide (electrophilic center for SN2 displacement) and the C5 phthalimido group (masked primary amine, deprotectable via hydrazinolysis or acidic hydrolysis). By contrast, 2-bromovaleric acid (CAS 584-93-0, MW 181.03 g/mol, boiling point 132–136 °C at 25 mmHg) provides only the C2 bromide without any C5 functionality . The phthalimido group in the target compound enables subsequent elaboration to amino acid derivatives, dipeptide mimetics, and peptidomimetic MMP inhibitors after deprotection, a synthetic pathway inaccessible from 2-bromovaleric acid, which would require de novo introduction of a nitrogen functionality at C5 via non-trivial C–H functionalization [1] [2].

Orthogonal protecting groups Peptidomimetic synthesis Building block versatility

Physical and Analytical Characterization for QC Release vs. Non-Brominated Analog

The (R)-2-bromo-5-phthalimidopentanoic acid is a well-characterized crystalline solid with a reported melting point of 168 °C, appearing as an off-white powder [2]. The non-brominated analog 5-phthalimidopentanoic acid (CAS 1147-76-8) has a different molecular weight (247.25 vs. 326.14 g/mol) and distinct physical properties, enabling unambiguous identity confirmation by melting point, LC-MS, and NMR. Commercial suppliers including Synblock provide full analytical documentation packages (NMR, HPLC, LC-MS) for QC release, with the NLT 98% purity specification verified by HPLC . The MDL number MFCD03427676 is uniquely assigned to this (R)-enantiomer, facilitating unambiguous procurement specification.

Quality control Melting point Identity testing

Recommended Procurement and Application Scenarios for (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic Acid


Stereospecific Synthesis of Mercaptoacyl MMP Inhibitor Candidates

The compound is the established entry point for synthesizing (S)-2-benzoylsulfanyl-5-phthalimidopentanoic acid—the penultimate intermediate en route to mercaptoacyl MMP inhibitors with demonstrated oral activity in rheumatoid arthritis models [1] [2]. Procurement of the (R)-bromo acid ensures that the zinc-binding mercaptoacyl moiety is installed with the correct absolute configuration at the α-carbon via SN2 inversion. Programs targeting MMP-2, MMP-8, or MMP-9 should specify the (R)-enantiomer exclusively, as the final inhibitor stereochemistry directly correlates with the starting material configuration [1] [2].

Chiral Building Block for Peptidomimetic Libraries Requiring Orthogonal C2 and C5 Functionalization

In medicinal chemistry campaigns requiring sequential functionalization at the α-position (via bromide displacement) and the δ-position (via phthalimide deprotection), this compound provides both handles in a single, enantiopure intermediate [1] [4]. The phthalimido group withstands acidic bromination/diazotization conditions and SN2 displacement reactions, then can be selectively removed via hydrazinolysis to reveal the free δ-amine for amide coupling or further diversification . This orthogonal reactivity profile is absent in 2-bromovaleric acid and other simpler α-halo acids .

Kilogram-Scale Process Development and GMP Intermediate Manufacturing

The Bunegar (1998) one-pot process, demonstrated at 500 g ornithine input scale with documented yields (53% crude, 68% after recrystallization) and extractive workup procedures, provides a validated starting point for technology transfer to CRO/CDMO partners [3]. The process uses commodity reagents (HBr, NaNO₂, potassium bromide, toluene) and avoids chromatographic purification, making it suitable for further scale-up under cGMP conditions. Acetic acid antifoam and the extractive workup reduce operator exposure to corrosive diazonium intermediates, addressing process safety concerns .

Enantiomeric Reference Standard for Chiral HPLC Method Development

With specified enantiomeric excess values of 95–98% ee and a well-defined (R)-configuration, this compound serves as a reference standard for chiral HPLC method development and validation in pharmaceutical QC laboratories . The availability of the separate (S)-enantiomer (CAS 179090-37-0) enables construction of full enantiomeric purity calibration curves for release testing of both the bromo acid intermediate and its downstream MMP inhibitor products [1].

Quote Request

Request a Quote for (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.